molecular formula C8H7NO4 B045969 2-Methyl-3-nitrobenzoic acid CAS No. 1975-50-4

2-Methyl-3-nitrobenzoic acid

Cat. No. B045969
CAS RN: 1975-50-4
M. Wt: 181.15 g/mol
InChI Key: YPQAFWHSMWWPLX-UHFFFAOYSA-N
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Patent
US04153632

Procedure details

A mixture of 2-methyl-3-nitrobenzoic acid (9.2 grams; 0.05 mole) and 15 mls. of thionyl chloride was heated at reflux for 6 hours. The excess thionyl chloride was removed by distillation to obtain 2-methyl-3-nitrobenzoyl chloride (9.5 grams; 95% yield; m.p. 68-70° C.).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:16])=O>>[CH3:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([Cl:16])=[O:5]

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed by distillation

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)Cl)C=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.